molecular formula C12H16N2OS B1525788 N-(1-carbamothioyl-1-methylpropyl)benzamide CAS No. 1292939-21-9

N-(1-carbamothioyl-1-methylpropyl)benzamide

Cat. No. B1525788
CAS RN: 1292939-21-9
M. Wt: 236.34 g/mol
InChI Key: AVKVKRXLBZMKHR-UHFFFAOYSA-N
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Description

“N-(1-Carbamothioyl-1-methylpropyl)benzamide” is a chemical compound with the molecular formula C12H16N2OS . Its molecular weight is 236.33 .


Molecular Structure Analysis

The InChI code for “N-(1-Carbamothioyl-1-methylpropyl)benzamide” is 1S/C12H16N2OS/c1-3-12(2,11(13)16)14-10(15)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,13,16)(H,14,15) .


Physical And Chemical Properties Analysis

“N-(1-Carbamothioyl-1-methylpropyl)benzamide” is a powder . The boiling point and other physical and chemical properties are not specified .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • The compound 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide shows antibacterial activity towards gram-positive and gram-negative bacteria (Adam et al., 2016).
  • New N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized and shown to exhibit in vitro antibacterial and antifungal activity, with some compounds demonstrating significant activity against microbial strains (Belz et al., 2013).
  • Compounds based on 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides have been synthesized and screened for their antifungal activity, revealing significant inhibitory effects against various yeast and filamentous fungal strains (Limban et al., 2019).

Synthesis and Characterization

  • The synthesis, characterization, and crystal structures of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives and their metal complexes have been reported, highlighting their potential in coordination chemistry (Binzet et al., 2009).

Mechanism of Action and Reaction Studies

  • Detailed reaction mechanisms for the formation of N-(carbomylcarbamothioyl)benzamide have been computed, providing insights into the chemical processes and potential applications in synthetic chemistry (Odame, 2018).

Corrosion Inhibition

  • The corrosion inhibition property of N-(phenylcarbamothioyl)benzamide (PCB) on mild steel in acidic solution has been investigated, indicating its potential application in protecting metals from corrosion (Gopiraman et al., 2012).

Safety and Hazards

The safety information available indicates that “N-(1-Carbamothioyl-1-methylpropyl)benzamide” may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-12(2,11(13)16)14-10(15)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVKRXLBZMKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=S)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-carbamothioyl-1-methylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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